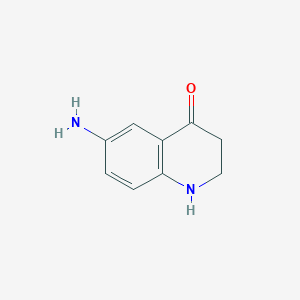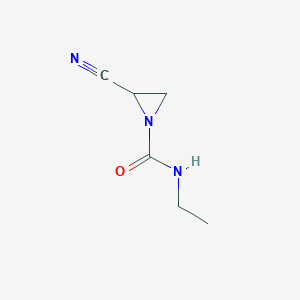
2,4-Diaminonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminonicotinamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is characterized by the presence of two amino groups attached to the 2nd and 4th positions of the nicotinamide ring, which is a derivative of nicotinic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method includes the following steps:
Nitration: Nicotinamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting intermediate is further treated with ammonia or an amine to introduce the second amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism by which 2,4-Diaminonicotinamide exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain mutant forms of the epidermal growth factor receptor (EGFR), which are implicated in cancer . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: Another compound with similar structural features but different biological activities.
2,4-Diaminopyridine: Shares the diaminopyridine core but differs in its applications and reactivity.
Uniqueness
2,4-Diaminonicotinamide is unique due to its specific inhibitory activity against certain EGFR mutations, making it a valuable compound in the development of targeted cancer therapies . Its dual amino groups also provide versatility in chemical modifications, allowing for the creation of a wide range of derivatives with diverse biological activities.
Propiedades
Número CAS |
1379323-59-7 |
|---|---|
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2,4-diaminopyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) |
Clave InChI |
ROEFSAYMYUHTTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
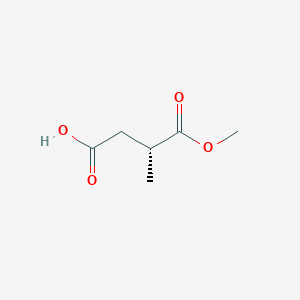
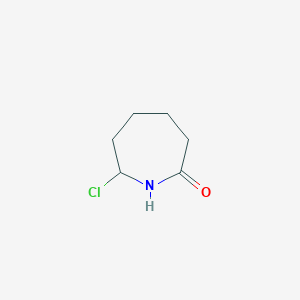
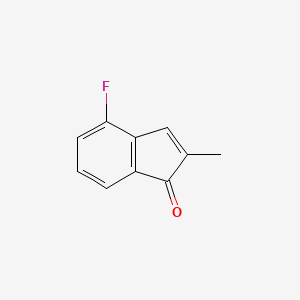
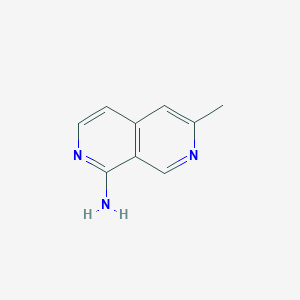
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)

